Synthesis of Methyl 5-Bromovalerate from 5-Bromovaleric Acid: An In-depth Technical Guide
Synthesis of Methyl 5-Bromovalerate from 5-Bromovaleric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 5-bromovalerate from 5-bromovaleric acid, a key chemical transformation in organic synthesis and drug development.[1] This document details the prevalent synthetic methodologies, experimental protocols, and analytical characterization of the final product.
Introduction
Methyl 5-bromovalerate is a valuable bifunctional molecule featuring both an ester and an alkyl bromide, making it a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its synthesis from 5-bromovaleric acid is a fundamental esterification reaction. This guide will focus on the most common and effective methods for this conversion.
Synthetic Methodologies
The primary method for the synthesis of methyl 5-bromovalerate from 5-bromovaleric acid is the Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727). Alternative methods include the use of reagents like thionyl chloride to first form the acyl chloride, which then reacts with methanol.
Fischer Esterification
Fischer esterification is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3][4] To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is commonly used.
Acyl Chloride Formation followed by Esterification
An alternative route involves the conversion of 5-bromovaleric acid to its more reactive acyl chloride derivative using a reagent such as thionyl chloride (SOCl₂).[5] The resulting 5-bromovaleroyl chloride is then reacted with methanol to yield the desired ester. This method is often faster and not reversible but involves harsher reagents.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of methyl 5-bromovalerate.
| Table 1: Physical and Chemical Properties | |
| Compound | 5-Bromovaleric Acid |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 39-41 °C |
| Boiling Point | 142-145 °C at 15 mmHg |
| Compound | Methyl 5-Bromovalerate |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 203-205 °C |
| Density | 1.363 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.463[6] |
| Table 2: Comparison of Synthetic Protocols | |||||
| Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield |
| Flow Synthesis | HO-SAS | Methanol | 30 min | 110 °C | 99%[7] |
| Fischer Esterification (Typical) | Conc. H₂SO₄ | Methanol | 30 min - 1 hr | Reflux | High |
| Acyl Chloride Formation | Thionyl Chloride | None (neat) | 3 hr | Reflux | High |
Experimental Protocols
Protocol 1: Flow Synthesis of Methyl 5-Bromovalerate
This protocol is adapted from a literature procedure and offers high yield and short reaction times.[7]
Materials:
-
5-Bromovaleric acid (2.01 g, 11.1 mmol)
-
Methanol (10 mL)
-
HO-SAS catalyst (334 mg)
-
n-Decane (internal standard for GC analysis)
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Syringe pump
-
Stainless steel column (4.0 mm ID x 50 mm length)
-
Oil bath
-
Back pressure regulator
-
Rotary evaporator
-
Fast column chromatography setup
Procedure:
-
Dissolve 5-bromovaleric acid (2.01 g, 11.1 mmol) in methanol (10 mL).
-
Pack a stainless steel column with HO-SAS catalyst (334 mg).
-
Immerse the column in an oil bath preheated to 110 °C.
-
Pump the methanol solution of 5-bromovaleric acid through the column at a flow rate of 0.177 mL/min using a syringe pump.
-
Maintain a back pressure of 75 psi.
-
Discard the initial fraction collected during the first 10 minutes.
-
Collect the reaction mixture for 30 minutes.
-
Remove the methanol by rotary evaporation.
-
Purify the crude product by fast column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (5:1) eluent.
-
The final product, methyl 5-bromovalerate, is obtained as a clear liquid (Yield: 99%).[7]
Protocol 2: Fischer Esterification of 5-Bromovaleric Acid (Batch Process)
This is a general laboratory procedure for Fischer esterification.
Materials:
-
5-Bromovaleric acid
-
Methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-bromovaleric acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 15 mL methanol solution).[8]
-
Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.[9]
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield crude methyl 5-bromovalerate.
-
Further purification can be achieved by distillation or column chromatography.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Fischer Esterification.
Caption: Experimental Workflow for Fischer Esterification.
Analytical Characterization
The structure and purity of the synthesized methyl 5-bromovalerate can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
δ 3.67 (s, 3H, -OCH₃)
-
δ 3.41 (t, 2H, -CH₂Br)
-
δ 2.35 (t, 2H, -CH₂COOCH₃)
-
δ 1.93-1.80 (m, 2H, -CH₂CH₂Br)
-
δ 1.78-1.68 (m, 2H, -CH₂CH₂COOCH₃)
-
-
¹³C NMR (CDCl₃):
-
δ 173.5 (C=O)
-
δ 51.6 (-OCH₃)
-
δ 33.8 (-CH₂Br)
-
δ 33.0 (-CH₂COOCH₃)
-
δ 31.9 (-CH₂CH₂Br)
-
δ 23.9 (-CH₂CH₂COOCH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum of methyl 5-bromovalerate will show characteristic absorption bands:[10]
-
Strong C=O stretch: ~1740 cm⁻¹ (characteristic of an ester)
-
C-O stretch: ~1200-1150 cm⁻¹
-
C-H stretch (sp³): ~2950-2850 cm⁻¹[11]
-
C-Br stretch: ~650-550 cm⁻¹[11]
Conclusion
This guide has provided a detailed overview of the synthesis of methyl 5-bromovalerate from 5-bromovaleric acid, primarily through Fischer esterification. The presented protocols, quantitative data, and analytical information offer a solid foundation for researchers and professionals in the field of organic and medicinal chemistry. The choice between a flow synthesis and a traditional batch process will depend on the available equipment and desired scale of the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. athabascau.ca [athabascau.ca]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-溴戊酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 5-bromovalerate | 5454-83-1 [m.chemicalbook.com]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Methyl 5-bromovalerate | C6H11BrO2 | CID 79557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
